molecular formula C17H11NO3 B4985260 N-dibenzofuran-3-ylfuran-2-carboxamide

N-dibenzofuran-3-ylfuran-2-carboxamide

Cat. No.: B4985260
M. Wt: 277.27 g/mol
InChI Key: DXLGMZOLPSVTKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Dibenzofuran-3-ylfuran-2-carboxamide is a synthetic small molecule featuring a benzofuran scaffold, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds . This compound is intended for research applications only and is not for diagnostic or therapeutic use. The benzofuran core is a privileged structure in drug discovery, known for its diverse pharmacological profiles . Researchers are exploring benzofuran-based compounds for a range of biological activities. Specific derivatives have been designed and synthesized as potential anticancer agents, showing potent cytotoxic activities at low micromolar concentrations against various human cancer cell lines in vitro . Some related benzofuran-2-carboxamide derivatives also function as inhibitors of NF-κB transcriptional activity, a key pathway in inflammation and cancer . The structural motif of furan-carboxamide is found in other experimentally active molecules, underscoring its utility in chemical biology and drug discovery efforts . The synthesis of elaborate benzofuran-2-carboxamides often involves advanced methods like palladium-catalyzed C–H arylation to install diverse substituents, allowing for the generation of structurally diverse screening collections . This compound serves as a valuable building block for researchers in pharmacology and medicinal chemistry exploring new therapeutic agents.

Properties

IUPAC Name

N-dibenzofuran-3-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO3/c19-17(15-6-3-9-20-15)18-11-7-8-13-12-4-1-2-5-14(12)21-16(13)10-11/h1-10H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLGMZOLPSVTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-dibenzofuran-3-ylfuran-2-carboxamide typically involves the formation of the furan and dibenzofuran rings followed by their coupling. One common method is the cyclization of diarylether derivatives to form the dibenzofuran nucleus . The furan ring can be constructed through various methods, including free radical cyclization and proton quantum tunneling, which offer high yields and fewer side reactions .

Industrial Production Methods: Industrial production of such compounds often involves optimizing these synthetic routes for scalability and cost-effectiveness. This includes using robust catalysts and reaction conditions that can be easily controlled and monitored .

Chemical Reactions Analysis

Types of Reactions: N-dibenzofuran-3-ylfuran-2-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

N-dibenzofuran-3-ylfuran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-dibenzofuran-3-ylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-dibenzofuran-3-ylfuran-2-carboxamide with five analogous compounds, focusing on molecular properties, substituents, and functional groups.

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents/Features Data Availability (Evidence ID)
This compound (Target) Not Provided C₁₇H₁₁NO₃⁴ ~285.3 (calc.) Dibenzofuran fused to furan-2-carboxamide Inferred from analogs
N-(Benzo[d][1,3]dioxol-5-yl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide 888463-36-3 C₂₆H₂₂N₂O₅ 442.5 Benzodioxole, phenylbutanamido side chain Partial
N-(2-Ethoxyphenyl)-2-hydroxydibenzofuran-3-carboxamide 3691-93-8 C₂₁H₁₇NO₄ 347.36 Ethoxy group, hydroxyl substitution on dibenzofuran Full
3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide 887882-13-5 C₂₉H₂₁FN₂O₃ 464.5 Biphenyl-acetamido, fluorophenyl substitution Partial
N-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide 2034487-20-0 C₁₈H₁₅NO₅S 357.4 Hybrid furan-thiophene, hydroxyethyl linker Partial

⁴ Estimated based on structural analogs.

Key Findings from Comparative Analysis

Substituent Effects on Molecular Weight: The target compound (MW ~285.3) is lighter than analogs with extended side chains (e.g., 442.5 in , 464.5 in ). Hydrophilic groups (e.g., hydroxyl in , ethoxy in ) may enhance solubility compared to the target compound’s purely aromatic structure.

Functional Group Diversity: The ethoxy and hydroxyl groups in introduce hydrogen-bonding capacity, which is absent in the target compound. This could influence receptor binding specificity .

Structural Hybridization :

  • The hybrid furan-thiophene structure in demonstrates how heteroatom variation (O vs. S) alters electronic properties, which may impact redox activity or binding kinetics .

Data Gaps :

  • Critical parameters like melting point, solubility, and pharmacokinetic data are unavailable for most analogs, including the target compound. Experimental assays are needed to fill these gaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.